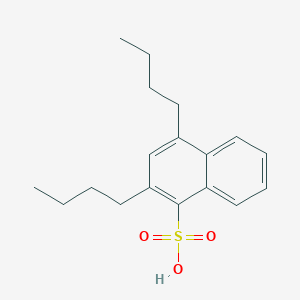
Naphthalenesulfonic acid, dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenesulfonic acid, dibutyl- is an organic compound with the molecular formula C18H24O3S. It belongs to the class of naphthalenesulfonic acids, which are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various industrial processes, particularly as a surfactant and dispersing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalenesulfonic acid, dibutyl- is synthesized through a sulfonation condensation reaction. The process involves the reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction conditions typically include elevated temperatures to facilitate the sulfonation process. After the initial reaction, the product is neutralized using sodium hydroxide or sodium carbonate to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of naphthalenesulfonic acid, dibutyl- follows a similar synthetic route but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors. The reaction mixture is then subjected to purification steps to remove any impurities and by-products, ensuring the final product meets the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenesulfonic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Naphthalenesulfonic acid, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Widely used in the production of dyes, pigments, and as a dispersing agent in various industrial processes
Wirkmechanismus
The mechanism of action of naphthalenesulfonic acid, dibutyl- primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The pathways involved include the disruption of lipid bilayers and the stabilization of colloidal systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonic acid derivative with similar surfactant properties.
Naphthalene-1-sulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
Dinonylnaphthalenesulfonic acid: A related compound with longer alkyl chains, used as a corrosion inhibitor and phase-transfer catalyst
Uniqueness
Naphthalenesulfonic acid, dibutyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties. Its ability to act as a dispersing agent in various industrial applications sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
25377-92-8 |
|---|---|
Molekularformel |
C18H24O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,4-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-14-13-15(10-6-4-2)18(22(19,20)21)17-12-8-7-11-16(14)17/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
JCRNSBKSAQHNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


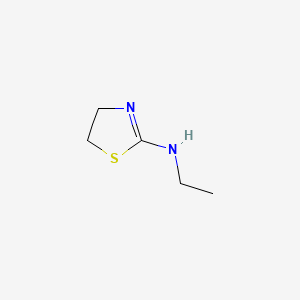
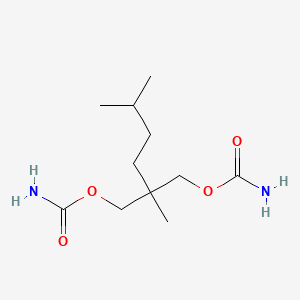
phosphanium](/img/structure/B14706069.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

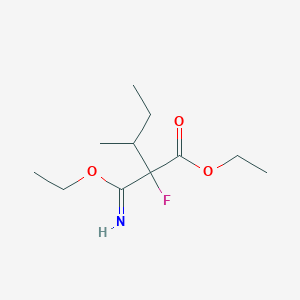
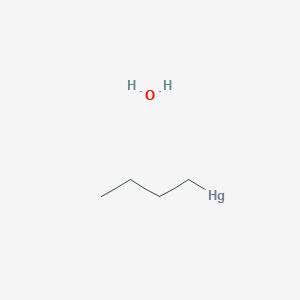
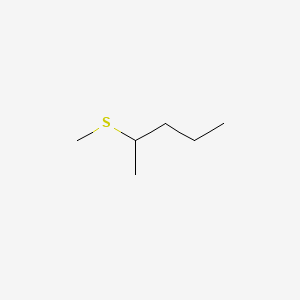
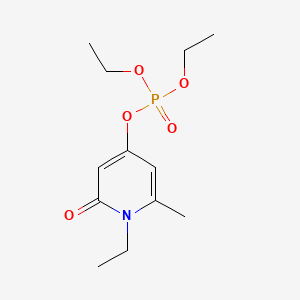
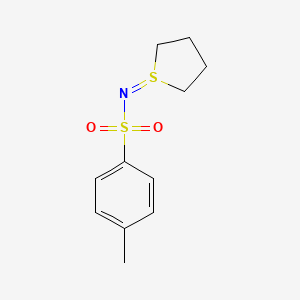
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
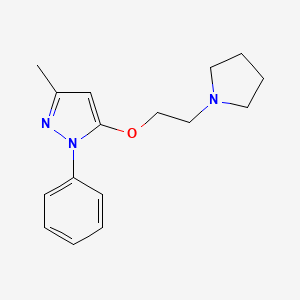
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
